Cas no 2204053-85-8 (6-methyl-2,6-diazabicyclo3.2.1octane dihydrochloride)
6-methyl-2,6-diazabicyclo3.2.1octane dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride
- Z2867580937
- 6-methyl-2,6-diazabicyclo[3.2.1]octane;dihydrochloride
- 2204053-85-8
- EN300-22159298
- 2,6-Diazabicyclo[3.2.1]octane, 6-methyl-, hydrochloride (1:2)
- 6-methyl-2,6-diazabicyclo3.2.1octane dihydrochloride
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- MDL: MFCD30726206
- Inchi: 1S/C7H14N2.2ClH/c1-9-5-6-4-7(9)2-3-8-6;;/h6-8H,2-5H2,1H3;2*1H
- InChI Key: PCIHBZYZYBQSPU-UHFFFAOYSA-N
- SMILES: C12CC(N(C)C1)CCN2.[H]Cl.[H]Cl
Computed Properties
- Exact Mass: 198.0690539g/mol
- Monoisotopic Mass: 198.0690539g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 114
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3Ų
6-methyl-2,6-diazabicyclo3.2.1octane dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-22159298-0.05g |
6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride |
2204053-85-8 | 95% | 0.05g |
$484.0 | 2023-09-16 | |
| Enamine | EN300-22159298-0.1g |
6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride |
2204053-85-8 | 95% | 0.1g |
$633.0 | 2023-09-16 | |
| Enamine | EN300-22159298-0.25g |
6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride |
2204053-85-8 | 95% | 0.25g |
$905.0 | 2023-09-16 | |
| Enamine | EN300-22159298-0.5g |
6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride |
2204053-85-8 | 95% | 0.5g |
$1428.0 | 2023-09-16 | |
| Enamine | EN300-22159298-1.0g |
6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride |
2204053-85-8 | 95% | 1g |
$1829.0 | 2023-04-26 | |
| Enamine | EN300-22159298-2.5g |
6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride |
2204053-85-8 | 95% | 2.5g |
$3585.0 | 2023-09-16 | |
| Enamine | EN300-22159298-5.0g |
6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride |
2204053-85-8 | 95% | 5g |
$5304.0 | 2023-04-26 | |
| Enamine | EN300-22159298-10.0g |
6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride |
2204053-85-8 | 95% | 10g |
$7866.0 | 2023-04-26 | |
| Enamine | EN300-22159298-1g |
6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride |
2204053-85-8 | 95% | 1g |
$1829.0 | 2023-09-16 | |
| Enamine | EN300-22159298-5g |
6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride |
2204053-85-8 | 95% | 5g |
$5304.0 | 2023-09-16 |
6-methyl-2,6-diazabicyclo3.2.1octane dihydrochloride Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 6-methyl-2,6-diazabicyclo3.2.1octane dihydrochloride
Introduction to 6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride (CAS No: 2204053-85-8)
6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride, identified by the chemical compound code CAS No: 2204053-85-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic amine derivative exhibits a unique structural framework, characterized by a fused three-membered nitrogen-containing ring system, which contributes to its distinct chemical and biological properties. The presence of two amino groups and a methyl substituent further enhances its reactivity and potential applications in drug design and development.
The molecular structure of 6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride consists of a bicyclic core with nitrogen atoms at two positions, forming a diazabicyclo structure. This configuration imparts remarkable stability to the molecule while also allowing for selective interactions with biological targets. The dihydrochloride salt form enhances solubility, making it more amenable for formulation in pharmaceutical applications.
In recent years, 6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride has been studied for its potential role as an intermediate in the synthesis of various pharmacologically active compounds. Its bicyclic scaffold is particularly attractive for medicinal chemists due to its ability to mimic natural product structures and facilitate the development of novel therapeutic agents. The compound’s unique electronic properties, influenced by the nitrogen atoms and methyl group, make it a valuable building block for designing molecules with specific binding affinities.
One of the most compelling aspects of 6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride is its versatility in medicinal chemistry applications. Researchers have explored its utility in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The rigid bicyclic structure provides a stable platform for optimizing binding interactions with enzyme active sites, while the amino groups offer opportunities for further functionalization through hydrogen bonding or salt formation.
Recent studies have highlighted the compound’s potential in developing treatments for neurological disorders. The ability of 6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride to interact with neurotransmitter receptors has been investigated, suggesting its role as a precursor for neuroactive compounds. The precise steric and electronic properties of this molecule make it an excellent candidate for modulating synaptic activity and potentially alleviating symptoms associated with conditions such as epilepsy or depression.
The synthesis of 6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include cyclization reactions to form the bicyclic core, followed by functional group modifications to introduce the necessary amino groups and methyl substituents. The final step typically involves salt formation with hydrochloric acid to enhance stability and solubility.
The pharmacokinetic profile of derivatives derived from 6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride has been extensively evaluated to ensure optimal therapeutic efficacy and safety profiles. Preclinical studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) properties, indicating its potential as a viable candidate for further clinical development.
The future prospects of 6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride are promising, with ongoing research focusing on expanding its applications in drug discovery and development. Advances in computational chemistry and high-throughput screening technologies are expected to accelerate the identification of novel derivatives with enhanced pharmacological properties.
In conclusion, 6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride (CAS No: 2204053-85-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications in drug design。 Its role as an intermediate in synthesizing biologically active compounds underscores its importance in modern medicinal research。 As scientific understanding continues to evolve,the potential uses of this compound are likely to expand,offering new hope for innovative therapeutic solutions。
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